molecular formula C6H7NOS B1521274 5-Ethylthiazole-2-carbaldehyde CAS No. 339989-68-3

5-Ethylthiazole-2-carbaldehyde

Cat. No. B1521274
CAS RN: 339989-68-3
M. Wt: 141.19 g/mol
InChI Key: CGSFVSJVTOHBRA-UHFFFAOYSA-N
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Description

5-Ethylthiazole-2-carbaldehyde (5-ETC) is a heterocyclic aldehyde that is used in various scientific research applications. It is a common intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. 5-ETC is also used as a starting material in the synthesis of dyes, pigments, and other industrial chemicals. 5-ETC is a colorless liquid with a pungent odor and is soluble in water. Its chemical formula is C4H4SCHO.

Scientific Research Applications

Chemical Synthesis and Material Science Applications

  • Synthesis of Heterocyclic Derivatives : A study by Athmani, Farhat, and Iddon (1992) explored the synthesis of various derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and others from thiazolidine-2,4-dione. The process involved manipulating carbaldehyde groups similar to 5-Ethylthiazole-2-carbaldehyde, highlighting its potential utility in synthesizing novel heterocyclic compounds with possible applications in materials science and pharmacology (Athmani, Farhat, & Iddon, 1992).

  • Molecular Modification for Antimicrobial Activity : Research by Balaswamy et al. (2012) on the design, synthesis, and antimicrobial activity of novel 2-substituted benzoxazole derivatives utilized carbaldehyde intermediates for the creation of compounds with potential biological activity. This suggests that derivatives of 5-Ethylthiazole-2-carbaldehyde could be modified to enhance their antimicrobial properties (Balaswamy et al., 2012).

  • Fluorescent Probes for Biological Detection : A study by Wang et al. (2017) on the development of a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells used ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This research demonstrates the potential of using 5-Ethylthiazole-2-carbaldehyde derivatives in designing fluorescent probes for biological and chemical detection (Wang et al., 2017).

  • Corrosion Inhibition : An investigation into triazole derivatives as corrosion inhibitors for copper in hydrochloric acid by Sudheer and Quraishi (2013) showed that compounds structurally related to 5-Ethylthiazole-2-carbaldehyde could significantly inhibit metal corrosion. This suggests potential applications in material protection and preservation (Sudheer & Quraishi, 2013).

Mechanism of Action

Target of Action

Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and function.

Mode of Action

The mode of action of thiazoles also depends on their specific structure and function. For example, some thiazoles act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazoles can affect various biochemical pathways. For instance, thiamine, a compound that contains a thiazole ring, helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

The molecular and cellular effects of thiazoles can vary widely. Some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name

5-ethyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFVSJVTOHBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiazole-2-carbaldehyde

CAS RN

339989-68-3
Record name 5-ethyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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